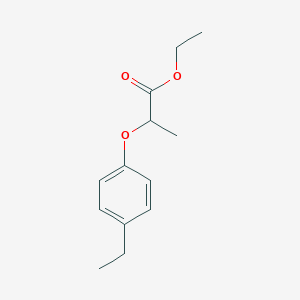

Ethyl 2-(4-ethylphenoxy)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(4-ethylphenoxy)propanoate is an organic compound belonging to the ester family Esters are known for their pleasant odors and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(4-ethylphenoxy)propanoate can be synthesized through the esterification of 2-(4-ethylphenoxy)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions:

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Aqueous HCl or NaOH

Reduction: LiAlH4 in dry ether

Substitution: Alkyl halides in the presence of a base

Major Products:

Hydrolysis: 2-(4-ethylphenoxy)propanoic acid and ethanol

Reduction: 2-(4-ethylphenoxy)propanol

Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

Ethyl 2-(4-ethylphenoxy)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(4-ethylphenoxy)propanoate involves its hydrolysis to produce 2-(4-ethylphenoxy)propanoic acid and ethanol. The ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the carboxylic acid and alcohol . This reaction is catalyzed by acids or bases, depending on the conditions used.

Comparison with Similar Compounds

Ethyl 2-(4-ethylphenoxy)propanoate can be compared with other esters such as:

Ethyl acetate: Commonly used as a solvent in various industries.

Methyl butyrate: Known for its fruity odor and used in flavorings.

Ethyl benzoate: Used in perfumes and as a flavoring agent.

Uniqueness: Its ethylphenoxy moiety differentiates it from simpler esters and provides additional functionalization possibilities .

Biological Activity

Ethyl 2-(4-ethylphenoxy)propanoate is an organic compound classified as an ester, notable for its unique structural features that may influence its biological activity. This article delves into the synthesis, properties, and biological activities of this compound, supported by relevant data tables and research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C13H18O3

- Appearance : Light brown liquid

- Density : Approximately 1.156 g/cm³

- Boiling Point : Around 327°C

The compound is synthesized through Fischer esterification, involving the reaction of 4-ethylphenol with ethanol under acidic conditions. This reaction pathway highlights its potential for various applications in pharmaceuticals and agrochemicals.

Biological Activity

The biological activity of this compound has been explored in several studies, indicating its potential as a therapeutic agent.

Antimicrobial Activity

Research has shown that derivatives of ethyl esters exhibit significant antimicrobial properties. A study focusing on similar compounds demonstrated that ethyl esters, including those with phenoxy substitutions, possess activity against various microorganisms such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans and Aspergillus flavus .

| Compound | Activity Against Bacteria | Activity Against Fungi |

|---|---|---|

| This compound | Moderate | Moderate |

| Ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate | Significant | Significant |

Hypoglycemic Potential

In another study, compounds structurally related to this compound were investigated as potential hypoglycemic agents. The findings suggested that these compounds could serve as building blocks for developing dual-target hypoglycemic drugs, activating both glucokinase and PPARγ pathways . The synthesis involved selective reduction methods that yielded high-purity products suitable for further biological testing.

Case Studies

-

Synthesis and Characterization :

A study reported the synthesis of ethyl derivatives through straightforward methods involving alkylation and reduction. The resulting compounds were characterized using NMR spectroscopy and X-ray crystallography, confirming their structural integrity and purity . -

Antimicrobial Screening :

A series of ethyl esters were screened for antimicrobial activity against a panel of bacteria and fungi. The results indicated that certain modifications to the ethyl ester structure enhanced its effectiveness against specific pathogens, suggesting a structure-activity relationship that warrants further exploration .

Properties

Molecular Formula |

C13H18O3 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

ethyl 2-(4-ethylphenoxy)propanoate |

InChI |

InChI=1S/C13H18O3/c1-4-11-6-8-12(9-7-11)16-10(3)13(14)15-5-2/h6-10H,4-5H2,1-3H3 |

InChI Key |

GBGSGZTXKJSJIY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(C)C(=O)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.